

Application Notes and Protocols for Nucleophilic Substitution on a Pyrimidine Ring

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

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This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on the pyrimidine ring, a core scaffold in many pharmaceutical agents. The ability of the pyrimidine ring to undergo nucleophilic substitution is crucial for the synthesis and functionalization of a wide array of drug candidates. These protocols cover two primary methodologies: direct Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction to Nucleophilic Substitution on Pyrimidines

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is electron-deficient, making it susceptible to nucleophilic attack. This property is exploited in medicinal chemistry to introduce a variety of functional groups, thereby modulating the biological activity and pharmacokinetic properties of molecules. Leaving groups, such as halogens (Cl, Br), are commonly displaced by nucleophiles at the C2, C

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